molecular formula C8H13NO4 B12560542 (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane CAS No. 182682-20-8

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane

Katalognummer: B12560542
CAS-Nummer: 182682-20-8
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: PCYHTTUIKGFHTO-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane is a chemical compound with a complex structure that includes a dioxolane ring and a nitropropene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a nitroalkene with a dioxolane derivative. The reaction conditions often include the use of a base to facilitate the condensation reaction and may require specific temperature and solvent conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism by which (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dioxolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxepane: Similar structure but with a dioxepane ring.

Uniqueness

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane is unique due to its specific ring structure and the presence of the nitropropene moiety, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

182682-20-8

Molekularformel

C8H13NO4

Molekulargewicht

187.19 g/mol

IUPAC-Name

(4S)-2,2-dimethyl-4-(2-nitroprop-1-enyl)-1,3-dioxolane

InChI

InChI=1S/C8H13NO4/c1-6(9(10)11)4-7-5-12-8(2,3)13-7/h4,7H,5H2,1-3H3/t7-/m0/s1

InChI-Schlüssel

PCYHTTUIKGFHTO-ZETCQYMHSA-N

Isomerische SMILES

CC(=C[C@H]1COC(O1)(C)C)[N+](=O)[O-]

Kanonische SMILES

CC(=CC1COC(O1)(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.